Cyanopindolol

Übersicht

Beschreibung

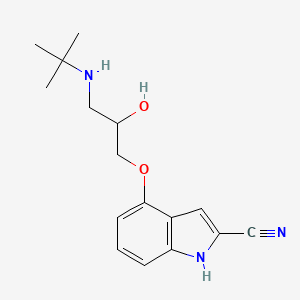

Cyanopindolol ist eine chemische Verbindung, die mit Pindolol verwandt ist und sowohl als Beta-1-Adrenozeptor-Antagonist als auch als 5-Hydroxytryptamin-Rezeptor-Antagonist wirkt . Sein radioaktiv markiertes Derivat, Iodthis compound, wurde weit verbreitet zur Kartierung der Verteilung von Beta-Adrenozeptoren im Körper eingesetzt . Die Verbindung hat die Summenformel C16H21N3O2 und eine molare Masse von 287,363 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit dem entsprechenden Indolderivat. Die wichtigsten Schritte umfassen:

Bildung des Indolkernes: Dies kann durch die Fischer-Indol-Synthese oder andere geeignete Methoden erreicht werden.

Einführung der tert-Butylaminogruppe: Dies erfolgt typischerweise durch nucleophile Substitutionsreaktionen.

Hydroxylierung: Die Einführung der Hydroxylgruppe erfolgt in der Regel unter Verwendung von Oxidationsmitteln.

Bildung der Nitrilgruppe: Dies kann durch Cyanierungsreaktionen unter Verwendung von Reagenzien wie Cyanbromid erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Häufige industrielle Verfahren umfassen die kontinuierliche Durchflusssynthese und die Verwendung von automatisierten Reaktoren zur präzisen Steuerung der Reaktionsparameter.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyanopindolol involves several steps, starting from the appropriate indole derivative. The key steps include:

Formation of the indole core: This can be achieved through Fischer indole synthesis or other suitable methods.

Introduction of the tert-butylamino group: This is typically done through nucleophilic substitution reactions.

Hydroxylation: The introduction of the hydroxyl group is usually carried out using oxidizing agents.

Formation of the nitrile group: This can be achieved through cyanation reactions using reagents like cyanogen bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Reaktionstypen

Cyanopindolol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Nitrilgruppe kann reduziert werden, um primäre Amine zu bilden.

Substitution: Die tert-Butylaminogruppe kann Substitutionsreaktionen mit anderen Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.

Reduktion: Katalytische Hydrierung oder die Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung von substituierten Indolderivaten.

Wissenschaftliche Forschungsanwendungen

Pharmacological Characteristics

Cyanopindolol exhibits high affinity for beta-adrenoceptors, particularly the beta-3 subtype. It has been identified as a potent antagonist in various biological systems, which has led to investigations into its mechanism of action and therapeutic potential.

Binding Affinity and Mechanism of Action

- Beta-Adrenoceptor Binding : this compound binds with high specificity to beta-adrenoceptors, making it a valuable tool in studying these receptors' roles in physiological processes. For instance, studies have shown that the compound can effectively inhibit the action of norepinephrine at these receptors, demonstrating its antagonistic properties .

- Partial Agonist Activity : At elevated concentrations, this compound can act as a partial agonist, suggesting that its effects may vary significantly depending on the concentration and the receptor subtype involved .

Structural Requirements for Activity

Research has detailed the structural modifications that influence this compound's activity. Key findings include:

- Modification Effects : Changes to the carbon atom adjacent to the secondary amine in the this compound structure can significantly affect its antagonist potency. For example, introducing a t-butyl group enhances potency, while larger substituents may reduce it due to steric hindrance .

- Iodination Impact : Iodination of this compound leads to increased affinity for beta-adrenoceptors, indicating that electronic effects from substituents can enhance receptor binding .

Therapeutic Applications

This compound's unique properties have led to exploration in various therapeutic contexts:

Cardiovascular Research

This compound has been investigated for its potential in cardiovascular therapies, particularly in conditions like congestive heart failure (CHF). Research indicates that it may help restore defective beta-adrenergic signaling pathways in cardiac tissues .

Neuropharmacology

In neuropharmacological studies, this compound has been shown to block presynaptic serotonin autoreceptors selectively. This action suggests potential applications in modulating serotonin levels and addressing conditions related to serotonin dysregulation .

Gastrointestinal Studies

This compound's antagonist effects have also been examined in gastrointestinal contexts. Studies involving rat ileum have demonstrated its ability to inhibit contractions induced by beta-agonists, which could have implications for treating gastrointestinal motility disorders .

Case Studies and Research Findings

A selection of notable studies provides insights into this compound's applications:

Wirkmechanismus

Cyanopindolol acts as a beta-1 adrenoceptor antagonist and a 5-hydroxytryptamine receptor antagonist . It binds to these receptors, blocking the action of endogenous agonists like adrenaline and noradrenaline . This results in a decrease in heart rate and blood pressure, making it useful in treating conditions like hypertension . The compound also affects the central nervous system by blocking 5-hydroxytryptamine receptors, which can influence mood and anxiety levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pindolol: Ein nicht-selektiver Betablocker, der zur Behandlung von Bluthochdruck eingesetzt wird.

Propranolol: Ein weiterer nicht-selektiver Betablocker mit ähnlichen therapeutischen Anwendungen.

Atenolol: Ein selektiver Beta-1-Blocker, der vorwiegend bei Herz-Kreislauf-Erkrankungen eingesetzt wird.

Einzigartigkeit

Cyanopindolol ist einzigartig aufgrund seiner doppelten Wirkung als Beta-1-Adrenozeptor-Antagonist und als 5-Hydroxytryptamin-Rezeptor-Antagonist . Diese doppelte Wirkung macht es besonders nützlich in Forschungsanwendungen, um die Verteilung und Funktion dieser Rezeptoren im Körper zu untersuchen .

Biologische Aktivität

Cyanopindolol is a synthetic compound known for its activity as a beta-adrenergic receptor antagonist. It has garnered interest in pharmacology due to its interactions with various adrenergic receptors, particularly the β1 and β2 subtypes, and its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological characteristics, and relevant case studies.

Chemical Structure and Properties

This compound, chemically known as 4-[3-[tert-butylamino]-2-hydroxypropoxy]-1H-indole-2-carbonitrile, exhibits a complex structure that facilitates its interaction with adrenergic receptors. The compound is characterized by the presence of a cyanide group attached to an indole structure, which is essential for its biological activity.

Pharmacological Profile

This compound primarily acts as an antagonist at β-adrenoceptors. It has been shown to have varying affinities for β1 and β2 receptors, influencing its efficacy in different physiological contexts.

Binding Affinity

Research indicates that this compound binds with significant affinity to both β1AR and β2AR. Studies have demonstrated that it functions as a weak partial agonist at the turkey β1AR while acting as an inverse agonist at the human β2AR .

Efficacy in cAMP Signaling

This compound's efficacy in stimulating cyclic adenosine monophosphate (cAMP) production varies significantly compared to other adrenergic agonists. For instance, it induces a maximum cAMP response that is approximately 24% of that induced by isoproterenol, highlighting its role as a less potent stimulator of cAMP signaling .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other adrenergic agents:

| Compound | Receptor Affinity | Efficacy on cAMP Production | Mechanism of Action |

|---|---|---|---|

| This compound | High for β1/β2 | 24% of isoproterenol | Partial agonist/inverse agonist |

| Isoproterenol | Very high for β1 | 100% | Full agonist |

| Dobutamine | High for β1 | Moderate | Full agonist |

| Propranolol | High for β1/β2 | None | Non-selective antagonist |

Study on Structural Requirements

A study investigating the structural requirements for antagonist activity found that modifications to this compound's structure significantly impacted its potency. For instance, changes at the carbon atom adjacent to the secondary amine reduced antagonist potency, emphasizing the importance of specific structural features for optimal receptor interaction .

Functional Studies

Functional studies have shown that mutations in specific residues of the β1-adrenoceptor can alter the potency and efficacy of this compound. For example, mutations at Thr203 decreased both potency and efficacy specifically for this compound, indicating critical interactions between the ligand and receptor at these sites .

Eigenschaften

IUPAC Name |

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14/h4-7,12,18-20H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIUMMLTJVHILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027570 | |

| Record name | (+-)-Cyanopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69906-85-0 | |

| Record name | Cyanopindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69906-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanopindolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069906850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Cyanopindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.